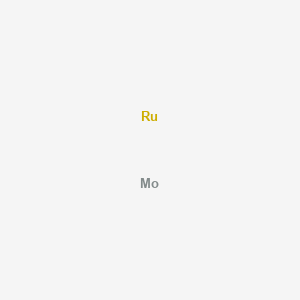
Molybdenum--ruthenium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–ruthenium (1/1) is an intermetallic compound composed of equal parts molybdenum and ruthenium. Both elements belong to the transition metals group and exhibit unique properties that make their combination particularly interesting for various scientific and industrial applications. Molybdenum is known for its high melting point and strength, while ruthenium is valued for its catalytic properties and resistance to corrosion.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–ruthenium (1/1) typically involves high-temperature synthesis methods. One common approach is the direct combination of molybdenum and ruthenium powders, followed by sintering at elevated temperatures in an inert atmosphere to prevent oxidation. The powders are mixed in stoichiometric ratios and subjected to temperatures ranging from 1200°C to 1500°C .
Industrial Production Methods: Industrial production of molybdenum–ruthenium (1/1) may involve advanced techniques such as arc melting or powder metallurgy. In arc melting, the elements are melted together using an electric arc furnace, ensuring a homogeneous mixture. Powder metallurgy involves pressing the mixed powders into a compact shape and then sintering them at high temperatures to achieve the desired intermetallic compound .
化学反应分析
Types of Reactions: Molybdenum–ruthenium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions may involve hydrogen or other reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur with halides or other ligands, leading to the formation of different coordination complexes
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may produce molybdenum and ruthenium oxides, while reduction can yield the pure metals .
科学研究应用
Molybdenum–ruthenium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
作用机制
The mechanism by which molybdenum–ruthenium (1/1) exerts its effects is primarily through its catalytic activity. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. This catalytic action involves the transfer of electrons between the metal atoms and the reactants, often mediated by the unique electronic structure of the molybdenum and ruthenium atoms .
相似化合物的比较
Molybdenum–tungsten (1/1): Similar in structure but with different catalytic properties due to the presence of tungsten.
Ruthenium–osmium (1/1): Another intermetallic compound with distinct catalytic and physical properties.
Molybdenum–rhenium (1/1): Known for its high-temperature stability and strength
Uniqueness: Molybdenum–ruthenium (1/1) stands out due to its unique combination of high melting point, catalytic efficiency, and resistance to corrosion. These properties make it particularly valuable in applications requiring durability and catalytic performance under extreme conditions .
属性
CAS 编号 |
73575-12-9 |
|---|---|
分子式 |
MoRu |
分子量 |
197.0 g/mol |
IUPAC 名称 |
molybdenum;ruthenium |
InChI |
InChI=1S/Mo.Ru |
InChI 键 |
OUFGXIPMNQFUES-UHFFFAOYSA-N |
规范 SMILES |
[Mo].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



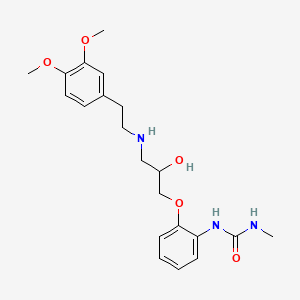
![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
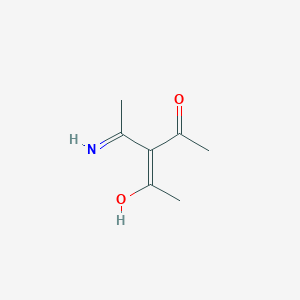
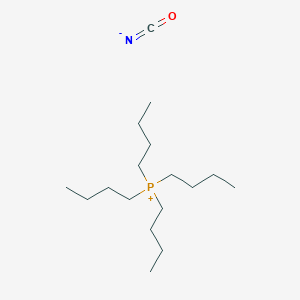
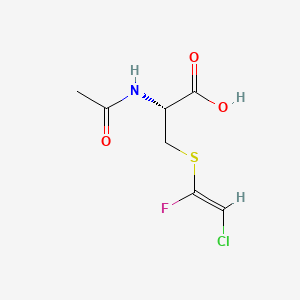

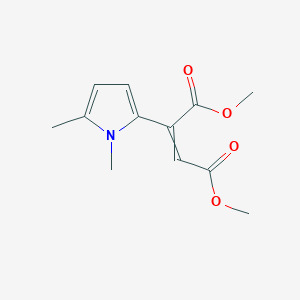

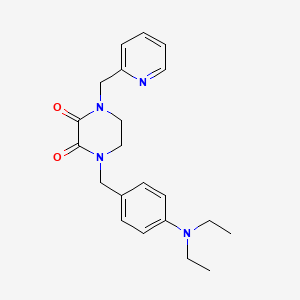


![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)

